molecular formula C7H12O3 B1602886 Ethylpropionyl acetate CAS No. 15224-07-4

Ethylpropionyl acetate

Cat. No. B1602886
CAS RN: 15224-07-4
M. Wt: 144.17 g/mol
InChI Key: BVOQAUOJSQUGLN-UHFFFAOYSA-N
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Description

Ethyl propionylacetate, also known as Ethyl 3-oxovalerate, is a chemical compound with the linear formula CH3CH2COCH2COOC2H5 . It has a molecular weight of 144.17 . It has been used in the synthesis of 1-ethyl- and 1-n-propyl-1,3,4,9-tetrahydropyrano .


Molecular Structure Analysis

The molecular structure of Ethyl propionylacetate is represented by the linear formula CH3CH2COCH2COOC2H5 . The InChI key for Ethyl propionylacetate is UDRCONFHWYGWFI-UHFFFAOYSA-N .


Physical And Chemical Properties Analysis

Ethyl propionylacetate is a liquid with a refractive index of n20/D 1.422 (lit.) . It has a boiling point of 83-84 °C/12 mmHg (lit.) and a density of 1.012 g/mL at 25 °C (lit.) .

Scientific Research Applications

Antimicrobial and Antioxidant Properties

Ethylpropionyl acetate, through its derivative forms such as ethyl acetate, has demonstrated significant antimicrobial and antioxidant properties. A study focused on the ethyl acetate crude extract of Streptomyces parvulus VITJS11, revealing its substantial antifungal activity against Aspergillus species and notable antibacterial activity against certain bacteria. Additionally, this extract exhibited strong antioxidant potential and cytotoxic effects on HepG2 cell lines, indicating its therapeutic potential in treating microbial infections (Naine, Devi, Mohanasrinivasan, & Vaishnavi, 2015).

Polymerization Applications

In the field of polymer science, ethylpropionyl acetate derivatives like ethyl iodoacetate have been used as transfer agents in controlled/living radical polymerization of vinyl acetate. This process successfully synthesized poly(vinyl acetate) with predetermined molecular weight and relatively low polydispersity, showcasing its utility in materials science (Iovu & Matyjaszewski, 2003).

Spectroscopic Studies and Oxidation Mechanisms

Ethylpropionyl acetate, specifically ethyl acetate, has been a subject of interest in spectroscopic studies. Investigations into the OH-induced oxidation mechanisms of ethyl acetate highlighted the formation of various products, elucidating the oxidation schemes and confirming the specific reactivity of acetates (Picquet-Varrault, Doussin, Durand-Jolibois, & Carlier, 2001).

Biotechnological Production and Environmental Impact

Ethylpropionyl acetate's derivative, ethyl acetate, is an environmentally friendly solvent with numerous industrial applications. Studies have explored the biotechnological production of ethyl acetate by yeasts as an alternative to energy-intensive petrochemical processes. This approach could be applied to large-scale production from renewable resources, highlighting the compound's environmental benefits (Löser, Urit, & Bley, 2014; Zhang et al., 2020).

Anti-Inflammatory Activities

Research has also delved into the anti-inflammatory activities of ethyl acetate fractions of various plants. These studies have identified the potential of ethyl acetate fractions in reducing inflammation and pain, supported by their effects on various biochemical markers and enzymes (Liao et al., 2013; Nualkaew et al., 2009).

Process Optimization in Chemical Engineering

Ethylpropionyl acetate, through its derivatives, is central in the optimization of various chemical processes. Investigations into the reactive distillation process of ethyl acetate synthesis have been conducted, providing insights into process variables and operational feasibility (Kenig et al., 2001).

Substitutes in Medical Techniques

Ethyl acetate has been evaluated as a substitute solvent in certain medical techniques, demonstrating comparable or better performance than traditional solvents. This substitution indicates its potential in enhancing the safety and effectiveness of medical procedures (Young et al., 1979).

Safety And Hazards

Ethyl propionylacetate is classified as a combustible liquid. It causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Future Directions

While specific future directions for Ethyl propionylacetate are not mentioned in the available resources, the field of chemical synthesis and analysis is continuously evolving, with new methodologies and techniques being developed .

properties

IUPAC Name

acetyl pentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12O3/c1-3-4-5-7(9)10-6(2)8/h3-5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVOQAUOJSQUGLN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC(=O)OC(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80620109
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

144.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethylpropionyl acetate

CAS RN

15224-07-4
Record name Acetic pentanoic anhydride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80620109
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
SF Chowdhury, RH Guerrero, R Brun… - Journal of enzyme …, 2002 - Taylor & Francis
… Sodium ethoxide (0.27g, 3.90mmol, 1.5eq) was added to a solution of ethylpropionyl acetate (0.376ml, 2.64mmol, 1eq) in dry ethanol (25ml) and compound 15b (0.79g, 2.64mmol, 1eq) …
Number of citations: 26 www.tandfonline.com
XY Li, RS Czernuszewicz, JR Kincaid… - Journal of Physical …, 1990 - ACS Publications
Resonance Raman spectra with variable-wavelength excitation are reported for nickel octaethylporphyrin and its isotopomers containing 15N, and 2H at the methine (meso-d4) and …
Number of citations: 342 pubs.acs.org
MN Palfreyman, KRH Wooldridge - Journal of the Chemical Society …, 1974 - pubs.rsc.org
… The pyridinium salts (5a-c) reacted with ethylpropionylacetate in a similar fashion to afford compounds (11a-c). Under the mild basic conditions used in these reactions, one would have …
Number of citations: 8 pubs.rsc.org
RA Sawka - 1976 - open.library.ubc.ca
… procedure, because of its economy of reagents,was chosen as the procedure best suited to the preparation of the first major compound - ethylpropionylacetate (38). The reaction of …
Number of citations: 4 open.library.ubc.ca
S Islam, SM Firestine - Journal of Heterocyclic Chemistry, 2013 - Wiley Online Library
… To a solution of ethylpropionyl acetate (1 mL, 7.28 mmol) in DMF, dimethylformamide dimethyl acetal (1.2 mL, 8.74 mmol) was added, and the resulting solution was refluxed for 1 h. The …
Number of citations: 4 onlinelibrary.wiley.com
JM Stevens - 2010 - search.proquest.com
… Using the 1,3-bis (trimethylsiloxy)-1,3-diene 15467 derived from methylpropionyl acetate rather than ethylpropionyl acetate, the Diels-Alder reaction occurred in an improved 83% yield …
Number of citations: 3 search.proquest.com

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